molecular formula C16H15FN4O2S B10913479 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10913479
M. Wt: 346.4 g/mol
InChI Key: XQKPDYWIDCUFNV-UHFFFAOYSA-N
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Description

N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of a thiazole ring, a fluorophenoxy group, and a pyrazole carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting from appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Core: Using hydrazine derivatives and 1,3-dicarbonyl compounds.

    Coupling Reactions: Connecting the thiazole and pyrazole moieties through nucleophilic substitution or condensation reactions.

    Introduction of the Fluorophenoxy Group: Via nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the fluorophenoxy group.

    N~3~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a chlorophenoxy group instead of a fluorophenoxy group.

Uniqueness

The presence of the fluorophenoxy group in N3-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[(4-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, or improved metabolic stability.

Properties

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H15FN4O2S/c1-10-11(2)24-16(18-10)19-15(22)14-7-8-21(20-14)9-23-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,19,22)

InChI Key

XQKPDYWIDCUFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)F)C

Origin of Product

United States

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